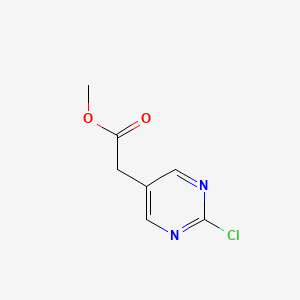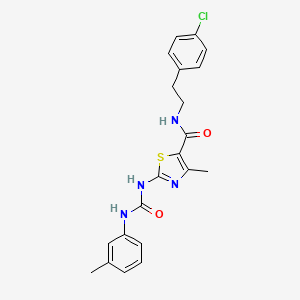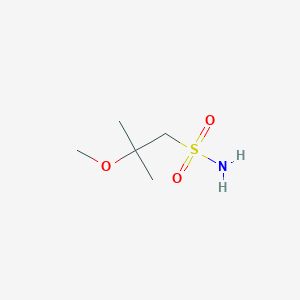
2-methyl-3-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-3-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-3-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-3-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Allergy and Pseudo-Allergic Reaction Modulation
This compound can modulate MRGPRX2, which plays a significant role in mediating allergic and pseudo-allergic reactions. By targeting this receptor, the compound could potentially be used to alleviate symptoms associated with these conditions, such as hives, itching, and swelling .
Chronic Itch (Pruritus) Treatment
MRGPRX2 is implicated in the sensation of chronic itch, which can be a debilitating condition. Research applications may include the development of treatments that can provide relief from pruritus without the side effects associated with current medications .
Pain Management
The modulation of MRGPRX2 has implications in pain disorders. This compound could be part of research efforts to create new analgesics that specifically target this receptor to manage pain more effectively .
Inflammation Disorders
MRGPRX2 modulators like this compound could be used to study inflammation disorders. Since MRGPRX2 is involved in the release of inflammatory mediators, this compound could help in understanding and potentially treating various inflammatory conditions .
Cancer Research
MRGPRX2 is expressed in mast cells, which are involved in various cancer-associated conditions. The compound could be used in research to explore the role of mast cells and MRGPRX2 in cancer progression and treatment .
Skin Disorder Studies
Given the expression of MRGPRX2 in skin mast cells, this compound could be valuable in dermatological research, particularly for conditions where mast cells play a pivotal role, such as atopic dermatitis or psoriasis .
Wound Healing
The compound’s ability to modulate MRGPRX2 may influence mast cell-mediated wound healing processes. Research could focus on how modulation affects healing rates and outcomes .
Cardiovascular and Pulmonary Disease Research
MRGPRX2 is involved in cardiovascular and pulmonary diseases, including lung inflammation and COPD. This compound could be part of studies aimed at understanding the role of MRGPRX2 in these diseases and developing new therapeutic strategies .
properties
IUPAC Name |
2-methyl-3-oxo-N-(2-thiophen-2-ylethyl)-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-19-15(20)10-12-9-11(4-5-14(12)18-19)16(21)17-7-6-13-3-2-8-22-13/h2-3,8,10-11H,4-7,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMYCBOYBVEHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2926706.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2926709.png)
![N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2926710.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2926712.png)
![2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine](/img/structure/B2926713.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2926720.png)

![N-Ethyl-N-[2-[methyl-(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2926724.png)

